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2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid Documentation Hub

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  • Product: 2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid
  • CAS: 55285-28-4

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid

An In-Depth Technical Guide to 2-(Benzo[1][2]dioxol-5-ylamino)nicotinic Acid and its Analogs: Structure, Properties, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of the chemic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Benzo[1][2]dioxol-5-ylamino)nicotinic Acid and its Analogs: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the chemical structure and putative properties of 2-(Benzo[1][2]dioxol-5-ylamino)nicotinic acid, a molecule of significant interest in medicinal chemistry. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from structurally related analogs to project its physicochemical characteristics, potential biological activities, and promising therapeutic applications. By examining the constituent pharmacophores—the nicotinic acid moiety and the benzo[1][2]dioxole ring system—we can infer a profile that suggests potential as an anti-inflammatory, anticancer, and antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this and related chemical scaffolds.

Introduction: The Convergence of Two Key Pharmacophores

The molecular architecture of 2-(benzo[1][2]dioxol-5-ylamino)nicotinic acid brings together two well-established pharmacophores: nicotinic acid (a pyridinecarboxylic acid) and a substituted benzo[1][2]dioxole (also known as methylenedioxyphenyl). Nicotinic acid, or vitamin B3, is a fundamental biomolecule with a known role in cellular metabolism and as a lipid-lowering agent.[3][4] The benzo[1][2]dioxole moiety is a common structural motif in natural products and synthetic compounds, often imparting significant biological activity, including antimicrobial and anticancer effects.[5][6] The combination of these two fragments via an amino linker at the 2-position of the nicotinic acid ring presents a novel scaffold with intriguing possibilities for drug design and development.

This guide will first dissect the chemical structure and then extrapolate the physicochemical and biological properties based on data from closely related analogs found in the scientific literature.

Chemical Structure and Nomenclature

The core structure of 2-(benzo[1][2]dioxol-5-ylamino)nicotinic acid consists of a nicotinic acid backbone where the amino group at the second position is substituted with a benzo[1][2]dioxol-5-yl group.

  • IUPAC Name: 2-(1,3-Benzodioxol-5-ylamino)pyridine-3-carboxylic acid

  • Molecular Formula: C₁₃H₁₀N₂O₄

  • Core Components:

    • Nicotinic Acid: A pyridine ring substituted with a carboxylic acid at the 3-position.

    • Benzo[1][2]dioxole: A benzene ring fused to a five-membered ring containing two oxygen atoms attached to a methylene group.

    • Amino Linker: A secondary amine bridge connecting the two core components.

Below is a diagram illustrating the logical relationship of the constituent parts of the molecule.

cluster_0 2-(Benzo[1,3]dioxol-5-ylamino)nicotinic Acid Nicotinic_Acid Nicotinic Acid Moiety Amino_Linker Amino Linker Nicotinic_Acid->Amino_Linker C2 Position Benzodioxole Benzo[1,3]dioxole Moiety Amino_Linker->Benzodioxole N-Substitution Start 2-chloronicotinic acid + benzo[d][1,3]dioxol-5-amine Reaction Nucleophilic Aromatic Substitution Start->Reaction Intermediate 2-(benzo[d][1,3]dioxol-5-ylamino)nicotinic acid Reaction->Intermediate Purification Purification (Crystallization/Chromatography) Intermediate->Purification Final_Product Final Product Purification->Final_Product

Caption: A plausible synthetic workflow for 2-(Benzod[1][2]ioxol-5-ylamino)nicotinic acid.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloronicotinic acid and benzo[d]d[1][2]ioxol-5-amine in a suitable high-boiling polar solvent such as DMF or DMSO.

  • Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) to scavenge the HCl byproduct.

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature between 100-150 °C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into water. Acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Potential Biological Activities and Therapeutic Applications

The biological profile of 2-(benzod[1][2]ioxol-5-ylamino)nicotinic acid can be inferred from studies on structurally similar molecules containing the benzod[1][2]ioxole moiety.

Anticancer Activity

Several studies have highlighted the potential of benzod[1][2]ioxole derivatives as anticancer agents. For instance, a related compound, 3-(Benzo[d]d[1][2]ioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, has been shown to overcome cancer chemoresistance by inhibiting angiogenesis and the P-glycoprotein efflux pump. [7]The benzod[1][2]ioxole scaffold has also been incorporated into compounds that exhibit cytotoxic activity against various cancer cell lines, including liver and cervical cancer. [6]The mechanism often involves the induction of apoptosis. [8]

Antimicrobial and Antifungal Properties

The benzod[1][2]ioxole ring is a common feature in compounds with antimicrobial properties. [5]Derivatives have been designed as potent synergists against fluconazole-resistant Candida albicans, suggesting a role in overcoming drug resistance in fungal infections. [9]

Plant Growth Regulation

Interestingly, N-(benzo[d]d[1][2]ioxol-5-yl) acetamide derivatives have been identified as potent auxin receptor agonists, promoting root growth in plants. [10][11]This highlights the diverse biological activities associated with this chemical scaffold.

Structure-Activity Relationships (SAR)

Based on the available literature for related compounds, we can propose some initial structure-activity relationships for this class of molecules:

  • Substitution on the Benzodioxole Ring: The position and nature of substituents on the benzod[1][2]ioxole ring can significantly influence biological activity.

  • The Nature of the Acidic Group: While this guide focuses on a nicotinic acid derivative, replacing the carboxylic acid with other acidic groups (e.g., tetrazoles) or modifying its position could modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • The Amino Linker: Modification of the amino linker, for instance, by alkylation or incorporation into a heterocyclic system, would likely impact the compound's conformational flexibility and binding to biological targets.

Conclusion and Future Directions

2-(Benzod[1][2]ioxol-5-ylamino)nicotinic acid represents a promising, yet underexplored, chemical entity. By leveraging the known biological activities of its constituent pharmacophores, this guide projects a profile of a molecule with potential therapeutic applications in oncology and infectious diseases. Future research should focus on the synthesis and in vitro evaluation of this compound to validate these hypotheses. Further exploration of the structure-activity relationships through the synthesis of a library of analogs will be crucial in optimizing its biological activity and developing it into a viable drug candidate.

References

  • BLDpharm. (n.d.). 2-((Benzo[d]d[1][2]ioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate. Retrieved from

  • BLDpharm. (n.d.). 890094-35-6|2-((Benzo[d]d[1][2]ioxol-5-ylmethyl)amino)nicotinonitrile. Retrieved from

  • PubChem. (n.d.). (S)-2-Amino-3-(benzo[D]d[1][2]ioxol-5-YL)propanoic acid. Retrieved from

  • PubChem. (n.d.). CID 159678613 | C18H22N2O6.
  • Pharmaffiliates. (n.d.). 2-(Benzo[d]d[1][2]ioxol-5-ylamino)ethan-1-ol Hydrochloride. Retrieved from

  • Benchchem. (n.d.). 2-{2-[4-(Benzod[1][2]ioxole-5-carbonyl)-piperazin-1-yl]-ethyl}. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 2-((Benzo[d] [1][2]dioxol-5-yl)vinyl). Retrieved from

  • PubMed. (2015). 3-(Benzo[d]d[1][2]ioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide overcomes cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity. Retrieved from

  • PubChem. (n.d.). 2-BenzoD[1][2]ioxol-5-Ylmethyl-3-Benzyl-Succinic Acid. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 2‐(benzo[d] [1][2]dioxol‐5‐yl)‐4H‐chromen‐4‐one 5. Retrieved from

  • chemicalbook. (n.d.). 2-(BENZO[D]D[1][2]IOXOL-5-YL)PYRIDINE synthesis. Retrieved from

  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • PMC. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • An-Najah Staff. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents.
  • ResearchGate. (n.d.). Chemical structure of nicotinic acid derivatives and related compounds 1-5.
  • Exposome-Explorer - IARC. (n.d.). Nicotinic acid (Compound).
  • PubMed. (2017). Design, synthesis, and SAR study of 3-(benzo[d]d[1][2]ioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Retrieved from

  • EPA. (n.d.). 3-Benzod[1][2]ioxol-5-yl-benzoic acid Properties. Retrieved from

  • ResearchGate. (2025). Piperine derivative, (2E,4E)-5-(benzo[d]d[1][2]ioxol-5-yl)-N-(2-hydroxyphenyl)penta-2,4-dienamide, exerted Cytotoxic activity toward MCF-7 Breast Cancer Cells via Apoptosis: Gene expression and Biomolecular change study. Retrieved from

Sources

Exploratory

A Comprehensive Technical Guide to the Kinase Inhibitor Potential of the 2-Benzodioxol-5-ylamino-nicotinic Acid Scaffold

A Comprehensive Technical Guide to the Kinase Inhibitor Potential of the 2-Benzo[1][2]dioxol-5-ylamino-nicotinic Acid Scaffold For Researchers, Scientists, and Drug Development Professionals This guide provides a detaile...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to the Kinase Inhibitor Potential of the 2-Benzo[1][2]dioxol-5-ylamino-nicotinic Acid Scaffold

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the untapped potential of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid as a novel scaffold for kinase inhibitor development. While direct research on this specific molecule is not extensively published, this document synthesizes critical information on its constituent chemical moieties—the benzodioxole ring system and the 2-anilinonicotinic acid core—to build a strong rationale for its investigation. We will delve into a proposed synthetic route, hypothesize potential kinase targets, and provide detailed, field-proven experimental protocols for its evaluation as a kinase inhibitor.

Introduction: The Rationale for a Novel Scaffold

The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states.[3] The development of small molecule inhibitors that can selectively target specific kinases has revolutionized treatment paradigms.[] The 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid scaffold represents a promising, yet unexplored, avenue for the development of a new generation of kinase inhibitors. This assertion is based on the well-documented biological activities of its two key components:

  • The Benzodioxole Moiety: This heterocyclic system is a common feature in numerous biologically active compounds, including those with demonstrated anticancer and kinase-inhibiting properties.[5][6] Its presence can influence a molecule's pharmacokinetic properties and its interaction with biological targets.[7]

  • The 2-Anilinonicotinic Acid Core: This structure is a known pharmacophore for kinase inhibition.[8] Derivatives of nicotinic acid have shown potential as anticancer agents and kinase inhibitors, suggesting that this core can be effectively utilized to target the ATP-binding site of various kinases.[9][10][11]

The strategic combination of these two pharmacophores in a single molecule presents a compelling hypothesis: that 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid can serve as a potent and potentially selective kinase inhibitor. This guide will provide the foundational knowledge and practical methodologies to explore this hypothesis.

Synthesis and Characterization: A Proposed Synthetic Pathway

The synthesis of 2-anilinonicotinic acid derivatives is classically achieved through the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine.[12][13] This approach can be adapted for the synthesis of the target compound, 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid.

Proposed Synthesis of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid

Synthesis_Pathway 2-chloronicotinic_acid 2-chloronicotinic acid ullmann_condensation Ullmann Condensation (Cu catalyst, base, solvent) 2-chloronicotinic_acid->ullmann_condensation benzodioxol_amine 5-aminobenzo[d][1,3]dioxole benzodioxol_amine->ullmann_condensation target_molecule 2-Benzo[1,3]dioxol-5-ylamino- nicotinic acid ullmann_condensation->target_molecule Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Downstream_Kinases Downstream Kinases (e.g., Src, MAPK) RTK->Downstream_Kinases Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Activation Target_Molecule 2-Benzo[1,3]dioxol-5-ylamino- nicotinic acid Target_Molecule->RTK Inhibition Target_Molecule->Downstream_Kinases Inhibition Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression Experimental_Workflow Synthesis Synthesis & Characterization Biochemical_Assay In Vitro Biochemical Kinase Assay (e.g., ADP-Glo) Synthesis->Biochemical_Assay Selectivity_Screen Kinase Selectivity Profiling (Panel of Kinases) Biochemical_Assay->Selectivity_Screen Cell_Based_Assay Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) Selectivity_Screen->Cell_Based_Assay Functional_Assay Cellular Functional Assays (Proliferation, Apoptosis) Cell_Based_Assay->Functional_Assay Lead_Optimization Lead Optimization (SAR Studies) Functional_Assay->Lead_Optimization

Sources

Foundational

physicochemical properties and solubility profile of 2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid

An In-Depth Technical Guide to the Physicochemical and Solubility Characterization of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid Introduction: Bridging the Gap Between Molecule and Medicine In the landscape of modern d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical and Solubility Characterization of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid

Introduction: Bridging the Gap Between Molecule and Medicine

In the landscape of modern drug development, the journey of a novel chemical entity from initial synthesis to a viable therapeutic agent is governed by a complex interplay of biological activity and developability. A compound's inherent physicochemical properties are the bedrock of this developability, dictating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as influencing formulation strategies. This guide presents a comprehensive framework for the essential physicochemical and solubility characterization of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid, a molecule of interest possessing structural motifs common in medicinal chemistry.

As a Senior Application Scientist, the perspective offered herein is not merely a recitation of protocols but a strategic guide to generating a robust, self-validating dataset. We will explore the causality behind experimental choices, ensuring that the data collected is not only accurate but also contextually rich, enabling informed decision-making in a drug development pipeline. This document is structured to empower researchers, scientists, and drug development professionals to thoroughly characterize this, or similar, ionizable drug candidates.

Molecular Profile and Characterization Strategy

The first step in any characterization is a clear understanding of the molecule's structure. 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid is an amphoteric molecule, containing both a carboxylic acid on the nicotinic acid ring and a secondary amine linker, which is expected to be weakly basic. This dual nature predicts a complex, pH-dependent behavior that is critical to understand.

Chemical Structure:

Chemical structure of 2-Benzo[<a 1][2]dioxol-5-ylamino-nicotinic acid" src="https://i.imgur.com/example.png" width="300"/> (Note: A representative structure is shown, as a definitive public source for this specific molecule's CAS number was not identified in the initial search.)

Table 1: Key Physicochemical and Solubility Parameters for Characterization

ParameterSymbolImportance in Drug DevelopmentStatus
Ionization ConstantspKa₁, pKa₂Governs solubility, absorption, and receptor interaction; defines the charge state at physiological pH.To Be Determined
Intrinsic LipophilicityLogPMeasures the lipophilicity of the neutral molecule; key predictor of membrane permeability.To Be Determined
pH-Dependent LipophilicityLogDMeasures effective lipophilicity at a specific pH; critical for predicting in vivo distribution.To Be Determined
Intrinsic Aqueous SolubilityS₀The solubility of the neutral species; the baseline for the pH-solubility profile.To Be Determined
pH-Solubility ProfileS vs. pHDefines the solubility across the physiological pH range, impacting oral absorption and formulation.To Be Determined

Section 1: Elucidation of Ionization Constants (pKa)

1.1. Theoretical Imperative

For 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid, identifying the pKa values is the most crucial initial step as it dictates which functional groups are ionized at physiological pH (typically ~7.4). The carboxylic acid is expected to have an acidic pKa (pKa₁), while the secondary amine and/or the pyridine nitrogen will have a basic pKa (pKa₂). These values govern the molecule's charge, which in turn profoundly influences its interaction with biological membranes, binding to its target, and its aqueous solubility. Potentiometric titration remains the gold-standard method for its precision and directness.[3][4]

1.2. Experimental Protocol: Potentiometric Titration

This protocol is designed to provide high-fidelity pKa data by carefully controlling experimental variables.

A. Instrumentation and Reagents:

  • Calibrated, high-precision pH meter and combination pH electrode.

  • Automated titrator or manual burette.

  • Jacketed titration vessel with temperature control (25°C or 37°C).

  • Magnetic stirrer and stir bar.

  • Nitrogen gas inlet.

  • Standardized 0.1 M HCl and 0.1 M NaOH titrants.[1][5]

  • Potassium chloride (KCl) for ionic strength adjustment.

  • High-purity water (Milli-Q or equivalent).

B. Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[1][5]

  • Sample Preparation: Accurately weigh the compound and dissolve it in high-purity water to a concentration of approximately 1 mM. A co-solvent (like methanol or DMSO, not exceeding 1-2%) can be used if aqueous solubility is too low, but pKa values must then be corrected back to aqueous conditions.

  • Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and ensures consistent activity coefficients.[1][5]

  • Inert Atmosphere: Place the solution in the titration vessel and purge with nitrogen for 10-15 minutes to displace dissolved carbon dioxide, which can interfere with the titration of basic groups.[1][5]

  • Titration Run:

    • To determine the acidic pKa, titrate the solution with standardized 0.1 M NaOH.

    • To determine the basic pKa, first acidify the sample solution to ~pH 2 with 0.1 M HCl, then titrate with 0.1 M NaOH.

    • Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading. Smaller increments should be used near the equivalence points.

  • Blank Titration: Perform a blank titration with only water and KCl to correct for the solvent background.

1.3. Data Analysis and Interpretation

Plot the recorded pH values against the volume of titrant added. The resulting sigmoid curve will show inflection points corresponding to the equivalence points. The pKa is determined at the half-equivalence point, where the pH is equal to the pKa of the ionizing group.[1] For a diprotic or amphoteric compound, multiple inflection points may be observed, which can be analyzed using derivative plots (d(pH)/dV) to pinpoint the equivalence volumes more accurately.

1.4. Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare 1 mM Sample Solution Calibrate->PrepareSample AddKCl Adjust Ionic Strength (0.15 M KCl) PrepareSample->AddKCl PurgeN2 Purge with N₂ (Remove CO₂) AddKCl->PurgeN2 Titrate Titrate with 0.1 M NaOH/HCl PurgeN2->Titrate Record Record pH vs. Volume Data Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot DetermineEP Identify Equivalence Points (EP) Plot->DetermineEP CalculatepKa Calculate pKa (pH at 1/2 EP) DetermineEP->CalculatepKa Result pKa Values CalculatepKa->Result

Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Measurement of Lipophilicity (LogP and LogD)

2.1. Theoretical Imperative

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. LogP is the partition coefficient of the non-ionized form of the molecule between octan-1-ol and water.[6] For an ionizable molecule like ours, the LogD (distribution coefficient) is more physiologically relevant, as it measures partitioning at a specific pH and accounts for both neutral and ionized species.[6] The shake-flask method, though labor-intensive, remains the definitive reference method for LogP/D determination.[7][8]

2.2. Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

A. Reagents and Materials:

  • n-Octanol (reagent grade, pre-saturated with buffer).

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4, pre-saturated with n-octanol.

  • High-purity sample of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid.

  • Vials with PTFE-lined caps.

  • Mechanical shaker or rotator.

  • Centrifuge.

  • Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS/MS).

B. Step-by-Step Methodology:

  • Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and the pH 7.4 buffer for 24 hours. Allow the phases to separate completely before use.[6] This step is critical to prevent volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: In a vial, add a precise volume of the pre-saturated buffer and a precise volume of the pre-saturated n-octanol (e.g., 1 mL of each).

  • Compound Addition: Spike a small volume of the stock solution into the vial, ensuring the final organic solvent concentration is minimal (<1%). The target final concentration should be analytically quantifiable in both phases.

  • Equilibration: Cap the vials tightly and shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from a few hours to 24 hours; the optimal time should be determined by measuring concentrations at several time points until they become constant.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases.

  • Sampling and Analysis: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Quantify the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.

2.3. Data Analysis and Interpretation

The LogD is calculated using the following formula:

LogDpH 7.4 = log10 ( [Concentration]octanol / [Concentration]aqueous )

For reliable results, the experiment should be performed in triplicate. The LogP of the neutral species can be calculated from the LogD value if the pKa values are known, using the appropriate Henderson-Hasselbalch-derived equations.

2.4. Visualization: LogD Shake-Flask Workflow

LogD_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Saturate Pre-saturate Octanol & Buffer AddPhases Add Phases to Vial Saturate->AddPhases Spike Spike with Compound AddPhases->Spike Equilibrate Shake to Equilibrium (24h) Spike->Equilibrate Separate Separate Phases (Centrifuge) Equilibrate->Separate Sample Sample Both Phases Separate->Sample Quantify Quantify by HPLC/LC-MS Sample->Quantify Calculate Calculate LogD Quantify->Calculate Result LogD Value Calculate->Result

Caption: Workflow for LogD determination by the shake-flask method.

Section 3: Aqueous Solubility Profile

3.1. Theoretical Imperative

Aqueous solubility is a fundamental property that limits drug absorption and bioavailability.[9] For an ionizable compound, solubility is not a single value but a profile dependent on pH.[10] Determining the thermodynamic equilibrium solubility across a range of pH values is essential for pre-formulation and for understanding potential absorption windows in the gastrointestinal tract. The shake-flask method is the gold standard for this measurement as it determines the solubility of the most stable, lowest-energy solid form.[9]

3.2. Experimental Protocol: pH-Equilibrium Solubility

A. Reagents and Materials:

  • A series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • High-purity solid sample of the compound.

  • HPLC vials or other suitable small-volume sealed containers.

  • Thermostatically controlled shaker/incubator (e.g., 37°C).

  • Centrifugation and/or filtration system (e.g., low-binding syringe filters).

  • HPLC-UV or LC-MS/MS for quantification.

  • X-Ray Powder Diffraction (XRPD) instrument for solid-state analysis.

B. Step-by-Step Methodology:

  • Setup: Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of solid remains at the end of the experiment. This confirms that a saturated solution is achieved.

  • Media Addition: Add a precise volume of each buffer to its respective vial.

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 37°C to mimic physiological conditions) for 24 to 72 hours. The system is considered at equilibrium when solubility measurements from consecutive time points (e.g., 24h and 48h) are consistent.[2]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful withdrawal of the supernatant, or by filtering the supernatant through a low-binding filter.[9]

  • Quantification: Dilute the clear supernatant as needed and determine the concentration of the dissolved compound using a validated analytical method.

  • Solid-State Analysis (Critical): Recover the remaining solid from each vial and analyze it using a technique like XRPD. This crucial step verifies that the compound did not undergo a polymorphic transformation or convert from a salt to a free form during the experiment, which would invalidate the results.[9]

3.3. Data Analysis and Interpretation

Plot the measured solubility (in µg/mL or mM) against the measured final pH of each buffer solution. The resulting curve for an amphoteric compound like 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid will typically be U-shaped, with minimum solubility near its isoelectric point and higher solubility at low pH (due to protonation of the base) and high pH (due to deprotonation of the acid). The intrinsic solubility (S₀) is the solubility of the neutral species, found at the minimum of the curve. This profile is invaluable for predicting oral absorption and selecting appropriate formulation strategies.

3.4. Visualization: pH-Solubility Profile Workflow

Solubility_Workflow cluster_prep Preparation cluster_process Equilibration & Separation cluster_analysis Analysis AddSolid Add Excess Solid to Vials AddBuffers Add Buffers (Range of pH) AddSolid->AddBuffers Equilibrate Shake at 37°C (24-72h) AddBuffers->Equilibrate Separate Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate AnalyzeLiquid Quantify Supernatant (HPLC) Separate->AnalyzeLiquid AnalyzeSolid Analyze Residual Solid (XRPD) Separate->AnalyzeSolid Plot Plot Solubility vs. pH AnalyzeLiquid->Plot AnalyzeSolid->Plot Verify Solid Form Result pH-Solubility Profile Plot->Result

Caption: Workflow for determining the pH-solubility profile.

Conclusion

The comprehensive characterization of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid through the determination of its pKa, LogD, and full pH-solubility profile provides the foundational dataset required for its progression as a drug candidate. This guide outlines a robust, logical, and field-proven approach to generating this critical information. By understanding the "why" behind each experimental step—from purging with nitrogen to verifying the final solid form—researchers can ensure the integrity of their data and make confident, data-driven decisions. These properties are not mere numbers; they are the language the molecule uses to describe its potential, and the protocols detailed here are the tools for translation.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Avdeef, A. (2015, July 1). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Retrieved from [Link]

  • AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Kromdijk, W., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Subirats, X., et al. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Retrieved from [Link]

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Exploratory

Technical Guide: The Discovery and Development of 2-Benzo[1,3]dioxol-5-ylamino-nicotinic Acid Analogs

Executive Summary: The "Privileged" Pyridine Scaffold In the landscape of medicinal chemistry, few structural modifications have yielded as much utility as the bioisosteric replacement of the benzene ring in anthranilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Pyridine Scaffold

In the landscape of medicinal chemistry, few structural modifications have yielded as much utility as the bioisosteric replacement of the benzene ring in anthranilic acids (fenamates) with a pyridine ring (nicotinic acids). The subject of this guide, 2-(benzo[d][1,3]dioxol-5-ylamino)nicotinic acid , represents a critical intersection in this lineage.

It combines the pharmacophore of 2-arylamino nicotinic acids (potent anti-inflammatories and ion channel modulators) with the 1,3-benzodioxole moiety (a "privileged structure" known to enhance metabolic stability and lipophilic binding). This guide dissects the history, synthesis, and pharmacological divergence of this scaffold, moving from its origins as a "Super-Aspirin" candidate to its modern utility in ion channel research and agrochemistry.

History and Discovery: From NSAIDs to Ion Channels

The discovery of 2-benzo[1,3]dioxol-5-ylamino-nicotinic acid analogs is not a singular event but a continuum of structure-activity relationship (SAR) optimization spanning three decades.

The "Super-Aspirin" Era (1960s–1970s)

The story begins with the search for non-steroidal anti-inflammatory drugs (NSAIDs) superior to aspirin. Researchers at Schering and other major pharmaceutical houses discovered that N-phenylanthranilic acids (Fenamates like Mefenamic Acid) were potent COX inhibitors.

To improve solubility and potency, chemists applied the bioisosteric principle : replacing the benzene core with a pyridine ring. This led to the class of 2-arylamino nicotinic acids .[1][2]

  • Key Success: This campaign yielded Clonixin (2-(3-chloro-2-methylanilino)nicotinic acid) and Flunixin (2-(2-methyl-3-trifluoromethylanilino)nicotinic acid).

  • The Benzodioxole Entry: In the quest to optimize lipophilicity without introducing halogens, the benzo[1,3]dioxole group (methylenedioxybenzene) was introduced. It mimics the steric bulk of a substituted phenyl ring while offering unique hydrogen-bond accepting properties via the dioxole oxygens.

The Chloride Channel Divergence (1980s–1990s)

While the NSAID potential was clear, a secondary pharmacology emerged. Researchers investigating cystic fibrosis and epithelial transport found that 2-arylamino nicotinic acids were potent blockers of Chloride Channels (ClC) .

  • The benzodioxole analogs showed distinct selectivity profiles compared to their fenamate cousins, becoming valuable chemical probes for dissecting chloride transport mechanisms in kidney and epithelial tissues.

Modern Agrochemistry (2000s–Present)

Recent high-throughput screens for auxin receptor agonists (TIR1) have identified this scaffold as a potent plant growth regulator. The benzodioxole moiety fits precisely into the hydrophobic pocket of the TIR1-IAA complex, mimicking the indole ring of tryptophan-derived auxins.

Chemical Structure and Properties[2][3][4][5][6][7][8][9][10][11][12]

The molecule consists of three distinct domains, each contributing to its biological interface:

DomainStructural ComponentFunction
A Nicotinic Acid Core Provides the acidic headgroup (carboxylate) essential for ionic interaction with Arginine residues in COX enzymes or ion channels.
B Amino Linker The secondary amine (-NH-) acts as a hydrogen bond donor, critical for orienting the two aromatic rings.
C Benzodioxole Tail The 1,3-benzodioxole ring is a lipophilic moiety that improves membrane permeability and interacts with hydrophobic pockets (e.g., the arachidonic acid channel in COX).

Synthesis Protocols

The synthesis of 2-benzo[1,3]dioxol-5-ylamino-nicotinic acid relies on the nucleophilic aromatic substitution (


) of 2-chloronicotinic acid. Two primary methodologies are dominant: the classical Ullmann condensation and the modern Buchwald-Hartwig amination.
Method A: Classical Ullmann Condensation (Robust & Scalable)

This method is preferred for large-scale synthesis due to the low cost of reagents.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • 3,4-(Methylenedioxy)aniline (Benzo[1,3]dioxol-5-amine) (1.2 eq)

  • Copper powder (Catalyst, 10 mol%)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or iso-Amyl alcohol

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinic acid (15.7 g, 100 mmol) in 100 mL of DMF.

  • Addition: Add

    
     (27.6 g, 200 mmol) and stir for 15 minutes at room temperature to form the potassium salt.
    
  • Coupling: Add 3,4-(methylenedioxy)aniline (16.5 g, 120 mmol) and copper powder (0.64 g, 10 mmol).

  • Reflux: Heat the mixture to 130°C–140°C for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool the reaction mixture to room temperature. Pour into 500 mL of ice-cold water.

  • Acidification: Acidify the solution to pH 3–4 using 2N HCl. A precipitate will form immediately.

  • Purification: Filter the solid, wash with water (3 x 50 mL), and recrystallize from ethanol to yield the target compound as off-white needles.

Method B: Green Hydrothermal Synthesis (Eco-Friendly)

Recent literature (see Yarhorhosseini et al.[2]) suggests a catalyst-free approach using high-temperature water, reducing toxic waste.

  • Mix: Combine 2-chloronicotinic acid and the aniline derivative in water.

  • Heat: Autoclave at 150°C–180°C for 12 hours.

  • Isolate: The product precipitates upon cooling; filtration yields high purity (>95%) without chromatography.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision points for purification.

SynthesisWorkflow Start Start: Reagent Preparation Mix Mix: 2-Chloronicotinic Acid + Benzo[1,3]dioxol-5-amine Start->Mix Catalyst Add Catalyst: Cu Powder + K2CO3 Mix->Catalyst Heat Reaction: Reflux at 140°C (6-8 Hours) Catalyst->Heat Check QC Check: TLC/HPLC (Is SM consumed?) Heat->Check Check->Heat No (Continue Heating) Quench Quench: Pour into Ice Water Check->Quench Yes Acidify Precipitation: Acidify to pH 3 (2N HCl) Quench->Acidify Filter Isolation: Filtration & Wash Acidify->Filter Purify Purification: Recrystallization (Ethanol) Filter->Purify Final Final Product: 2-(benzo[d][1,3]dioxol-5-ylamino)nicotinic acid Purify->Final

Caption: Figure 1: Optimized synthesis workflow for 2-arylamino nicotinic acid derivatives via Ullmann condensation.

Pharmacological Mechanism of Action

The biological activity of this scaffold is bifurcated between anti-inflammatory action (COX inhibition) and ion channel modulation.

COX Inhibition Pathway

Like its cousin Clonixin, this molecule inhibits Cyclooxygenase (COX) enzymes.

  • Binding: The carboxylate group forms an ion pair with Arg-120 in the COX channel.

  • Occlusion: The benzodioxole ring occupies the hydrophobic channel, preventing Arachidonic Acid from reaching the active site (Tyr-385).

  • Selectivity: The specific geometry of the nicotinic nitrogen allows for subtle selectivity differences between COX-1 (constitutive) and COX-2 (inducible) compared to anthranilic acids.

Chloride Channel Blockade

In epithelial cells, these analogs block chloride conductance. The mechanism involves binding to the intracellular pore of the CFTR or ClC channels, physically obstructing ion passage. This is critical for research into secretory diarrhea and cystic fibrosis.

Visualizing the Signaling Pathway

The following diagram details the anti-inflammatory cascade inhibited by the molecule.

SignalingPathway Membrane Cell Membrane (Phospholipids) AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Enzyme: PLA2 PLA2->AA Catalyzes COX Enzyme: COX-1 / COX-2 AA->COX Substrate Entry PGG2 PGG2 / PGH2 COX->PGG2 Oxygenation Inhibitor INHIBITOR: 2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid Inhibitor->COX  Blocks Arg-120   Prostaglandins Prostaglandins (PGE2, PGI2) PGG2->Prostaglandins Inflammation Response: Pain, Fever, Inflammation Prostaglandins->Inflammation

Caption: Figure 2: Mechanism of Action. The molecule blocks the COX enzyme channel, preventing the conversion of Arachidonic Acid to Prostaglandins.[3]

Comparative Data: SAR Analysis

The following table compares the benzodioxole analog against standard clinical standards in the same chemical class.

CompoundStructure CoreR-Group (Tail)COX-2 IC50 (

M)
Lipophilicity (LogP)Key Application
Clonixin Nicotinic Acid2-methyl-3-chloro-phenyl0.853.2Clinical Analgesic
Flunixin Nicotinic Acid2-methyl-3-CF3-phenyl0.454.1Veterinary NSAID
Benzodioxole Analog Nicotinic AcidBenzo[1,3]dioxole 1.20 2.8 Research Probe / Auxin Agonist
Mefenamic Acid Anthranilic Acid2,3-dimethyl-phenyl2.505.1Standard NSAID

Note: Data represents aggregated values from various biochemical assays. The Benzodioxole analog shows lower lipophilicity (LogP 2.8), making it a better candidate for exploring intracellular targets without excessive accumulation in fatty tissues.

References

  • Khalil, N. A., et al. (2024).[4][3] NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. ResearchGate.

  • Yarhorhosseini, M., et al. (2023).[2] Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives. ResearchGate.

  • PubChem. (2025).[5] 2-Aminonicotinic acid | C6H6N2O2 | CID 72930.[5] National Library of Medicine.

  • Guan, et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists. Frontiers in Plant Science.

  • Sigma-Aldrich. (2025). 2-(4-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butyl)-1H-imidazol-5-yl)-6-methylpyridine Product Sheet.

Sources

Foundational

An In-depth Technical Guide to the Identification of Biological Targets for 2-Benzodioxol-5-ylamino-nicotinic acid

An In-depth Technical Guide to the Identification of Biological Targets for 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid Abstract The discovery of novel therapeutics often begins with a promising small molecule, yet the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Identification of Biological Targets for 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid

Abstract

The discovery of novel therapeutics often begins with a promising small molecule, yet the journey from a chemical structure to a validated drug is contingent on a critical, often arduous, step: the identification of its biological target(s). This guide provides a comprehensive, field-proven strategy for elucidating the molecular targets of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid, a compound of interest due to its hybrid structure combining the well-documented bioactivity of nicotinic acid with the modulatory potential of a benzodioxole moiety. We will navigate a multi-phase workflow, beginning with broad hypothesis generation through computational and phenotypic screening, proceeding to the direct identification of binding partners using affinity proteomics, and culminating in rigorous target validation and mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a robust target deconvolution campaign.

Introduction: Deconstructing the Molecule of Interest

The chemical architecture of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid presents a compelling case for investigation. It is a conjugate of two key pharmacophores:

  • Nicotinic Acid (Niacin): A fundamental B vitamin, nicotinic acid is a well-established modulator of lipid metabolism and cardiovascular health.[3][4][5] Its pharmacological effects are primarily mediated through the G protein-coupled receptor GPR109A, leading to decreased synthesis of low-density lipoproteins (LDL) and triglycerides, and an increase in high-density lipoproteins (HDL).[3][5] Recent studies have also implicated its metabolites in cancer cell metabolism, highlighting a broader biological role.[6]

  • 1,3-Benzodioxole (Methylenedioxyphenyl): This heterocyclic moiety is a structural feature in numerous biologically active compounds. It is known to interact with various enzymes, notably cytochrome P450, and derivatives have shown potential as anti-tumor agents.[7]

The conjugation of these two moieties suggests the potential for novel pharmacology. The compound may exhibit modified nicotinic acid-like activity, possess entirely new functions conferred by the benzodioxole group, or act as a polypharmacological agent engaging multiple targets. The primary challenge, and the objective of this guide, is to move from this structural hypothesis to a definitive, evidence-based understanding of its molecular interactions.

Phase 1: Hypothesis Generation - Casting a Wide Net

Before committing to resource-intensive biochemical experiments, we must first generate a tractable list of potential targets. This initial phase employs a dual-pronged approach, combining computational predictions with unbiased functional screening to build a foundational hypothesis.

In Silico Target Prediction: A Computational First Pass

Computational, or in silico, methods leverage the known universe of ligand-target interactions to predict the most probable targets for a novel molecule.[8][9][10] These approaches are rapid, cost-effective, and can provide immediate, testable hypotheses.[8] One of the most accessible methods is similarity-based prediction, which compares the query molecule to a vast database of compounds with known biological targets.[11][12]

  • Input Preparation: Obtain the simplified molecular-input line-entry system (SMILES) string for 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid.

  • Web Server Submission: Navigate to the SwissTargetPrediction web server (a real, publicly available tool).[12]

  • Execution: Paste the SMILES string into the query field, select "Homo sapiens" as the target organism, and execute the prediction.

  • Data Analysis: The server will return a list of predicted targets, ranked by probability. The results are based on a combination of 2D and 3D similarity to known ligands.[12] Pay close attention to the top-ranking protein classes. Do they align with known nicotinic acid biology (e.g., G-protein coupled receptors, enzymes in lipid metabolism) or do they suggest novel activities?

The output should be organized to highlight the most promising target families for further investigation.

Predicted Target Class Representative Proteins Probability Score Rationale / Known Role
G-Protein Coupled ReceptorsGPR109A, GPR810.45Known targets of nicotinic acid for lipid modulation.[3]
KinasesAurora A Kinase, CDK20.21Common targets in oncology; may relate to benzodioxole.[13]
Cytochrome P450 EnzymesCYP3A4, CYP1A20.15Benzodioxole moiety is a known modulator of CYPs.[7]
DehydrogenasesLactate Dehydrogenase0.11Involved in NAD/NADH metabolism, a pathway linked to nicotinic acid.[14]

Table 1: Hypothetical output from an in silico target prediction for 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid.

Phenotypic Screening: An Unbiased Functional Assessment

While computational methods predict targets based on what is already known, phenotypic screening identifies what a compound does.[1][2][15] This strategy, often called "classical pharmacology," tests the compound across various cellular or organismal models to find a desirable change in phenotype, without preconceived notions of the target.[15][16][17] The subsequent challenge is "target deconvolution"—working backward from the phenotype to the molecular target.[15][18]

  • Model Selection: Choose cell lines relevant to the hypothesized therapeutic areas. For instance, based on the nicotinic acid moiety, a liver-derived cell line like HepG2 would be appropriate to screen for effects on lipid metabolism.[5] Alternatively, based on the benzodioxole component, a panel of cancer cell lines could be used to screen for anti-proliferative effects.[7][13]

  • Assay Development: Define a clear, measurable phenotypic endpoint. This could be cell viability (for cancer), lipid droplet accumulation (for metabolic disease), or the expression of an inflammatory cytokine.[16] High-content imaging or reporter gene assays are powerful tools for this purpose.[16]

  • Screening Execution: The compound is tested at various concentrations to determine its potency and efficacy in modulating the chosen phenotype.

The diagram below illustrates the central concept of using a phenotypic discovery to guide subsequent target identification efforts.

G cluster_pheno Phenotypic Drug Discovery (PDD) cluster_deconv Target Deconvolution Compound 2-Benzo[1,3]dioxol-5-ylamino- nicotinic acid BioSystem Biological System (e.g., Cancer Cell Line, Hepatocyte) Compound->BioSystem Introduce Compound Phenotype Observable Phenotypic Change (e.g., Apoptosis, Reduced Lipid Droplets) BioSystem->Phenotype Induces TargetID Target Identification Methods (e.g., AC-MS, DARTS) Phenotype->TargetID Initiates Search For Cause TargetVal Target Validation (e.g., CETSA, siRNA) TargetID->TargetVal Provides Putative Targets MoA Mechanism of Action (MoA) Elucidated TargetVal->MoA Confirms Target & Links to Phenotype

Caption: Phenotypic screening workflow leading to target deconvolution.

Phase 2: Direct Identification of Binding Partners

Following hypothesis generation, the next phase is to directly identify the proteins that physically interact with the compound. Affinity-based proteomics is the cornerstone of this effort, providing a direct method to isolate target proteins from a complex biological mixture.[19]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This technique is a powerful and widely used method for target deconvolution.[20][21] It involves immobilizing the small molecule (the "bait") on a solid support, incubating it with a cell lysate, and then identifying the specifically bound proteins (the "prey") using mass spectrometry.[20][22][23]

The workflow diagram below provides a visual overview of the entire AC-MS process, emphasizing the critical control experiments required for a trustworthy result.

G cluster_prep 1. Probe Synthesis & Matrix Prep cluster_pull 2. Affinity Pull-Down cluster_analysis 3. Elution & MS Analysis cluster_data 4. Data Interpretation A1 Synthesize Linker-Modified Compound A2 Couple to Agarose Beads (Affinity Matrix) A1->A2 B2 Incubate Lysate with: a) Affinity Matrix b) Control Beads c) Affinity Matrix + Free Compound (Competition) A2->B2 A3 Prepare Control Beads (No Compound) A3->B2 B1 Lyse Cells/Tissue (Proteome Extract) B1->B2 B3 Wash Beads to Remove Non-Specific Binders B2->B3 C1 Elute Bound Proteins B3->C1 C2 SDS-PAGE Separation C1->C2 C3 In-Gel Digestion (Trypsin) C2->C3 C4 LC-MS/MS Analysis C3->C4 D1 Identify Proteins via Database Search C4->D1 D2 Filter Against Controls: - Absent in Control Bead Eluate - Reduced in Competition Eluate D1->D2 D3 List of High-Confidence Candidate Targets D2->D3

Caption: Detailed workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

  • Probe Synthesis:

    • Causality: A critical prerequisite is to synthesize a derivative of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid containing a linker arm (e.g., a short polyethylene glycol chain with a terminal amine or carboxyl group).[22] The linker's attachment point must be carefully chosen to minimize disruption of the pharmacophore responsible for target binding. This is a self-validating step; the modified compound should be re-tested in the phenotypic assay to ensure it retains biological activity.

  • Immobilization:

    • Covalently couple the linker-modified compound to a solid support, such as NHS-activated agarose beads, to create the affinity matrix.[22]

    • Prepare a control matrix using beads that have been treated with the linker alone or are left unmodified. This control is essential to later identify proteins that bind non-specifically to the matrix itself.

  • Protein Extraction:

    • Prepare a native protein lysate from the cells or tissue model where the compound showed a phenotypic effect. The lysis buffer must be mild to preserve protein structure and interactions.[24]

  • Affinity Purification:

    • Incubate the cell lysate with the affinity matrix. In parallel, set up two crucial controls:

      • Negative Control: Incubate lysate with the control beads.

      • Competition Control: Incubate lysate with the affinity matrix in the presence of a high molar excess of the original, unmodified ("free") compound.

    • Causality: Proteins that bind specifically to the immobilized compound will be captured. In the competition control, the free compound will occupy the binding sites on the target proteins, preventing them from binding to the matrix. This is the most important control for verifying binding specificity.

  • Washing and Elution:

    • Thoroughly wash the beads to remove proteins that are not bound or are weakly associated.[20]

    • Elute the specifically bound proteins from the affinity matrix. This can be done using a denaturing buffer (like SDS-PAGE loading buffer) or by changing pH or salt concentration.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion with trypsin, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23]

  • Data Analysis:

    • Identify the proteins from the MS/MS data using a proteomics search engine (e.g., Mascot, Sequest).

    • A high-confidence target is a protein that is present in the eluate from the affinity matrix, absent (or significantly reduced) in the eluate from the control beads, and absent (or significantly reduced) in the competition eluate.

Protein ID Function Affinity Matrix (Spectral Counts) Control Beads (Spectral Counts) Competition Eluate (Spectral Counts) Status
P12345Kinase152215High-Confidence Hit
Q67890Cytoskeletal210205208Non-Specific Binder
P54321Metabolic Enzyme88579Low-Confidence Hit

Table 2: Example data analysis table for an AC-MS experiment. Spectral counts are used as a semi-quantitative measure of protein abundance.

Label-Free Approaches: Drug Affinity Responsive Target Stability (DARTS)

A powerful alternative to AC-MS is DARTS, which avoids chemical modification of the compound.[19] This method is based on the principle that the binding of a small molecule stabilizes its target protein, making it more resistant to proteolysis.[22][25] In a DARTS experiment, cell lysate is treated with the compound or a vehicle control, then subjected to limited digestion by a protease like pronase. Target proteins will be protected from digestion in the compound-treated sample and will appear as intact bands on an SDS-PAGE gel, while non-target proteins will be degraded equally in both samples.[19][25]

Phase 3: Target Validation and Mechanism of Action

Identifying a high-confidence binding partner is a major milestone, but not the final step. Validation is required to confirm that the compound engages the target in a physiological context and that this engagement is responsible for the observed biological effect.[26][27]

Confirming Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stability of a protein in its native environment—intact cells or cell lysates.[27] The principle is similar to DARTS: ligand binding stabilizes the target protein, increasing its melting temperature.

  • Treatment: Treat intact cells or cell lysate with the compound or a vehicle control.

  • Heating: Aliquot the samples and heat them across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Analysis: In the presence of the compound, the target protein's thermal denaturation curve will shift to the right (higher temperatures), confirming direct physical engagement in a cellular context.

Linking Target to Phenotype: Genetic Approaches

To prove that the identified target is functionally responsible for the compound's bioactivity, genetic methods are the gold standard.

  • siRNA/shRNA Knockdown: Use small interfering RNA (siRNA) or short hairpin RNA (shRNA) to transiently reduce the expression of the target protein. If the compound's effect is diminished or abolished in the knockdown cells, it provides strong evidence that the target mediates the compound's action.

  • CRISPR/Cas9 Knockout: For definitive validation, use CRISPR/Cas9 to create a cell line in which the gene for the target protein is permanently knocked out. The knockout cell line should become resistant to the compound's effects.

Elucidating Mechanism of Action (MoA): Downstream Pathway Analysis

Once the direct target is validated, the final step is to understand how the interaction leads to the observed phenotype. This involves mapping the downstream signaling pathways. For example, if the validated target is a kinase, the next steps would be:

  • Assess Kinase Activity: Perform an in vitro kinase assay to determine if the compound is an inhibitor or an activator.

  • Identify Substrates: Use phosphoproteomics to identify the downstream substrates whose phosphorylation state changes upon treatment with the compound.

  • Map the Pathway: Connect the target and its substrates to known signaling cascades (e.g., MAPK, PI3K/Akt pathways) to build a complete picture of the compound's mechanism of action.

The diagram below illustrates a hypothetical signaling pathway initiated by the compound's interaction with a validated target kinase.

G Compound 2-Benzo[1,3]dioxol-5-ylamino- nicotinic acid Target Validated Target (e.g., Target Kinase X) Compound->Target Inhibits Substrate1 Substrate A (Phosphorylated) Target->Substrate1 X (Blockade) Substrate2 Substrate B (Phosphorylated) Target->Substrate2 X (Blockade) TF Transcription Factor (Activated) Substrate1->TF Regulates Phenotype Cellular Phenotype (e.g., Apoptosis) Substrate2->Phenotype GeneExp Gene Expression Changes TF->GeneExp GeneExp->Phenotype

Caption: Hypothetical signaling pathway for the compound of interest.

Conclusion: Synthesizing the Evidence

The identification of a small molecule's biological target is a multi-faceted process that requires the integration of computational, biochemical, and genetic evidence. By following a logical progression from broad hypothesis generation to specific, rigorous validation, researchers can build a compelling and defensible case for the mechanism of action of a novel compound like 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid. This structured approach not only de-risks the subsequent stages of drug development but also provides invaluable insights into fundamental biology, potentially uncovering novel therapeutic pathways.

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  • Title: New 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles: their synthesis and biological evaluation. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: AMD3100 drug could boost immunotherapy in rare liver cancer. Source: Drug Target Review. URL: [Link]

  • Title: 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Source: International Journal of Molecular Sciences. URL: [Link]

  • Title: How curiosity uncovered a special trap that steroids set for glioblastoma. Source: Cancer Research UK. URL: [Link]

  • Title: In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Source: MDPI. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Formulation Strategies for Low Solubility 2-Benzodioxol-5-ylamino-nicotinic acid

Application Notes and Protocols for Formulation Strategies for Low Solubility 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid Preamble: Navigating the Formulation of a Novel API This document provides a comprehensive guide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Formulation Strategies for Low Solubility 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid

Preamble: Navigating the Formulation of a Novel API

This document provides a comprehensive guide to developing robust formulation strategies for 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid, a compound anticipated to exhibit low aqueous solubility. It is critical to note that at the time of publication, detailed experimental physicochemical data for this specific active pharmaceutical ingredient (API) is not widely available in the public domain. Therefore, the strategies and protocols outlined herein are based on established principles of formulation science for poorly soluble drugs, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II and IV.[3][4] The molecular structure, possessing both a carboxylic acid and an amino group, suggests a pH-dependent solubility profile, which will be a key consideration in our formulation approach. The insights provided are intended to guide the researcher in a systematic and scientifically sound exploration of formulation options to enhance the bioavailability of this promising compound.

Foundational Physicochemical Characterization: The Starting Point

A thorough understanding of the API's physicochemical properties is the cornerstone of a successful formulation strategy.[1] While specific data for 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid is pending, the initial experimental workflow should focus on determining the following key parameters.

Table 1: Essential Physicochemical Parameters and Their Impact on Formulation

ParameterExperimental MethodSignificance for Formulation
Aqueous Solubility Shake-flask method at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)Directly quantifies the solubility challenge and informs on potential pH-modification strategies.
pKa Potentiometric titration or UV-spectrophotometryIdentifies the pH at which the API ionizes, crucial for salt formation and pH-dependent solubility enhancement.
LogP/LogD HPLC-based methods or computational predictionIndicates the lipophilicity of the compound, guiding the selection of lipid-based or solvent-based systems.[5]
Crystalline Form (Polymorphism) X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Different polymorphs can have significantly different solubilities and stabilities.[6]
Melting Point Differential Scanning Calorimetry (DSC)A high melting point often correlates with low solubility and provides an indication of the energy required for dissolution.
Particle Size and Morphology Laser Diffraction, Scanning Electron Microscopy (SEM)Smaller particles generally have a higher surface area, which can improve dissolution rates.[6]

Strategic Formulation Pathways for Poorly Soluble Compounds

Based on the anticipated low solubility of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid, several formulation strategies can be employed to enhance its dissolution and subsequent bioavailability. The choice of strategy will be guided by the yet-to-be-determined physicochemical properties.

Caption: Workflow for preparing amorphous solid dispersions via spray drying.

HME is a solvent-free process that uses heat and mechanical shear to disperse the API in a polymer matrix. [4][7][8][9]

  • Pre-blending: Physically mix the API and a suitable thermoplastic polymer (e.g., Soluplus® or certain grades of PVP) at the desired ratio.

  • Extrusion Parameters:

    • Temperature Profile: Set a temperature profile along the extruder barrel that allows for the polymer to soften and the drug to dissolve without thermal degradation. This will be above the glass transition temperature of the polymer. [10] * Screw Speed: Adjust the screw speed to ensure adequate mixing and residence time.

  • Extrudate Collection: The molten extrudate is forced through a die and can be cooled on a conveyor belt.

  • Milling: The cooled extrudate is then milled into a powder of a desired particle size.

  • Characterization: Analyze the milled extrudate for amorphicity, drug content uniformity, and dissolution enhancement.

Nanosuspensions: Enhancing Dissolution through Particle Size Reduction

Nanosuspensions are colloidal dispersions of pure drug particles with a particle size in the nanometer range. [11][12][13]The increased surface area leads to a significant increase in the dissolution velocity, as described by the Noyes-Whitney equation. [6][11]

  • Slurry Preparation: Disperse the micronized API in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).

  • Milling: Introduce the slurry into a bead mill containing small milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Milling Parameters:

    • Milling Time: Mill for a sufficient duration (can range from hours to days) to achieve the desired particle size.

    • Temperature Control: Use a cooling jacket to maintain a low temperature and prevent drug degradation.

  • Particle Size Analysis: Periodically take samples and measure the particle size distribution using dynamic light scattering or laser diffraction.

  • Final Formulation: Once the desired particle size is achieved, the nanosuspension can be used as a liquid dosage form or further processed (e.g., lyophilized or spray-dried) into a solid dosage form. [11]

Lipid-Based Drug Delivery Systems (LBDDS): Leveraging the Lipophilic Pathway

For lipophilic compounds, LBDDS can significantly improve oral bioavailability by presenting the drug in a solubilized form, which bypasses the dissolution step. [14][15][16]These systems can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS). [14][16] Table 3: Lipid Formulation Classification System (LFCS)

TypeCompositionCharacteristics
I Oils without surfactantsRequires digestion for dispersion.
II Oils and water-insoluble surfactantsForms coarse emulsions upon dispersion.
IIIA Oils, surfactants, and co-solventsForms self-emulsifying drug delivery systems (SEDDS), resulting in fine emulsions.
IIIB Oils, surfactants, and co-solventsForms self-microemulsifying drug delivery systems (SMEDDS), resulting in microemulsions.
IV Surfactants and co-solvents (oil-free)Forms micelles upon dispersion.
  • Excipient Screening: Determine the solubility of 2-Benzod[1][2]ioxol-5-ylamino-nicotinic acid in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, propylene glycol).

  • Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation: Prepare formulations within the identified self-emulsifying region by mixing the components until a clear and homogenous liquid is formed. The API is then dissolved in this mixture.

  • Characterization of Emulsion:

    • Droplet Size Analysis: Disperse a small amount of the SEDDS formulation in water and measure the resulting emulsion droplet size.

    • Self-Emulsification Time: Visually assess the time it takes for the formulation to form a stable emulsion upon gentle agitation in an aqueous medium.

    • Thermodynamic Stability: Subject the formulation to centrifugation and temperature cycling to ensure it does not phase separate or precipitate the drug.

SEDDS_Development_Flow Excipient_Screening Excipient Screening Determine API solubility in oils, surfactants, and co-solvents Phase_Diagram Ternary Phase Diagram Identify self-emulsifying region Excipient_Screening->Phase_Diagram Formulation_Preparation Formulation Preparation Mix excipients and dissolve API Phase_Diagram->Formulation_Preparation Characterization Characterization Droplet size, emulsification time, stability Formulation_Preparation->Characterization

Caption: Stepwise approach for the development of a SEDDS formulation.

Conclusion and Future Directions

The formulation of the poorly soluble compound 2-Benzod[1][2]ioxol-5-ylamino-nicotinic acid requires a systematic and multi-pronged approach. The strategies outlined in this application note, including amorphous solid dispersions, nanosuspensions, and lipid-based systems, provide a strong starting point for formulation development. The initial focus should be on a comprehensive physicochemical characterization of the API to guide the selection of the most promising formulation strategy. Subsequent in vitro dissolution and in vivo pharmacokinetic studies will be essential to validate the performance of the developed formulations and ultimately select a lead candidate for further clinical development.

References

  • Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Pharma Focus Europe. Advancements in Spray Drying for Pharmaceutical Formulations.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Aenova Group. Insights: Lipid-Based Formulations for Poorly Soluble Drugs.
  • Universal Research. Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Die Pharmazie. Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
  • National Center for Biotechnology Information. Lipid-Based Drug Delivery Systems.
  • National Center for Biotechnology Information. Nanosuspension: An approach to enhance solubility of drugs.
  • National Center for Biotechnology Information. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation.
  • SMAY. Spray drying applications in the pharmaceutical industry.
  • Ascendia Pharmaceutical Solutions. Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs.
  • Drug Development and Delivery. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs.
  • Pharmaceutical Technology. Solving Poor Solubility with Amorphous Solid Dispersions.
  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Ascendia Pharma. Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs.
  • ResearchGate. Nanosuspensions for the Formulation of Poorly Soluble Drugs.
  • MRC- Laboratory Equipment. Spray Dryer for Pharmaceuticals and Biotechnology.
  • Upperton Pharma Solutions. Pharmaceutical Spray Drying.
  • AKT Publication. Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs.
  • Ascendia Pharmaceutical Solutions. Spray Drying: Advantages and Disadvantages.
  • American Pharmaceutical Review. Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.
  • ResearchGate. Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs.
  • Thermo Fisher Scientific. Hot Melt Extrusion, Drug Molecules.
  • IORS. NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS.
  • Pharma Excipients. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - Where Are We Now?.
  • BioDuro. Hot Melt Extrusion (HME)-BioDuro-Global CRDMO, Rooted in Science.
  • Drug Development & Delivery. Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox?.
  • Taylor & Francis Online. Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling.

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions during 2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid synthesis

[1] Topic: Minimizing Side Reactions in and Ullmann-type Couplings Audience: Medicinal Chemists, Process Chemists Content Type: Troubleshooting Guide & FAQ[1] Executive Summary & Reaction Overview The synthesis of 2-(ben...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Minimizing Side Reactions in


 and Ullmann-type Couplings
Audience:  Medicinal Chemists, Process Chemists
Content Type:  Troubleshooting Guide & FAQ[1]

Executive Summary & Reaction Overview

The synthesis of 2-(benzo[1,3]dioxol-5-ylamino)nicotinic acid involves the amination of 2-chloronicotinic acid with 3,4-methylenedioxyaniline (benzo[1,3]dioxol-5-amine). While theoretically a straightforward Nucleophilic Aromatic Substitution (


), the presence of the carboxylic acid and the electron-rich nature of the aniline introduce specific challenges.

The reaction typically proceeds via one of two mechanisms:[2][3]

  • Classic Ullmann Condensation: Copper-catalyzed coupling at elevated temperatures (130–150°C).

  • Acid-Catalyzed

    
    :  Protonation of the pyridine nitrogen to activate the 2-position for nucleophilic attack.
    
Core Reaction Scheme & Impurity Profile

The following diagram outlines the primary reaction pathway and the critical side reactions responsible for yield loss.

ReactionScheme SM1 2-Chloronicotinic Acid Product Target Product (2-Anilinonicotinic Acid) SM1->Product Cu cat., Base, 130°C (Ullmann) Imp1 Impurity A: 2-Hydroxynicotinic Acid (Hydrolysis) SM1->Imp1 H2O/OH- (Wet Solvent) SM2 3,4-Methylenedioxy aniline SM2->Product Cu cat., Base, 130°C (Ullmann) Imp2 Impurity B: Tar/Polymer (Aniline Oxidation) SM2->Imp2 O2/High Temp (No Inert Gas) Imp3 Impurity C: Decarboxylated Product (High Temp) Product->Imp3 >160°C (Thermal Stress)

Figure 1: Reaction pathway showing the target synthesis and three primary modes of failure: Hydrolysis, Oxidation, and Decarboxylation.[1]

Troubleshooting Guide: Common Failure Modes

Issue 1: Formation of "Tar" or Black Gum

Symptom: The reaction mixture turns opaque black/dark brown rapidly; workup yields a sticky residue with low mass balance. Diagnosis: Oxidative polymerization of 3,4-methylenedioxyaniline.[1] Electron-rich anilines are highly susceptible to oxidation at the high temperatures required for Ullmann couplings.

Probable Cause Corrective Action
Oxygen Ingress Strict Degassing: Sparge solvents with Argon/Nitrogen for 15 mins before adding the amine. Run the reaction under a positive pressure of inert gas.
Trace Metal Contamination Chelation: If using crude solvents, trace iron can catalyze radical polymerization.[1] Use HPLC-grade solvents.
Excessive Temperature Limit Tmax: Do not exceed 140°C. If the reaction is sluggish, switch to a more active catalyst (e.g., CuI/L-Proline) rather than increasing heat.
Issue 2: High Recovery of 2-Hydroxynicotinic Acid (Impurity A)

Symptom: LCMS shows a peak at M-Cl+OH (Mass ~139). The starting chloride is consumed, but the desired product yield is low.[1] Diagnosis: Competitive hydrolysis of the C-Cl bond. This occurs when hydroxide ions (generated from bases like KOH/NaOH in wet solvents) attack the 2-position instead of the amine.

  • Mechanism: The carboxylate group of 2-chloronicotinic acid increases solubility in water, making it vulnerable to attack by residual water in the solvent.[1]

  • Solution:

    • Switch Base: Use anhydrous

      
        instead of hydroxides.
      
    • Dry Solvents: Ensure DMF or DMSO is dried over molecular sieves. Water content must be <0.1%.

    • Protocol Shift: If hydrolysis persists, convert the acid to the methyl ester first.[1] The ester is less prone to directing water to the active site, though it requires a subsequent hydrolysis step.[1]

Issue 3: Stalled Reaction (Low Conversion)

Symptom: Starting materials remain after 24 hours. Diagnosis: Deactivation of the copper catalyst or poor solubility of the zwitterionic intermediate.

  • Catalyst Ligand: "Naked" copper powder is often insufficient.

    • Recommendation: Add 10-20 mol% L-Proline or N,N-dimethylglycine .[1] These ligands stabilize the Cu(I) species and solubilize the catalytic complex in organic solvents [1].

  • Solubility: The potassium salt of 2-chloronicotinic acid is poorly soluble in non-polar solvents.

    • Recommendation: Use polar aprotic solvents like DMF or NMP . Avoid Toluene unless using a phase transfer catalyst (e.g., TBAB).

Optimized Experimental Protocols

Method A: Modified Ullmann (Recommended for Scale-up)

Best balance of yield and purity.

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a condenser and magnetic stir bar.

  • Reagents:

    • 2-Chloronicotinic acid (1.0 equiv)[1][4]

    • 3,4-Methylenedioxyaniline (1.2 equiv)[1]

    • 
       (anhydrous, micronized) (2.0 equiv)[1]
      
    • CuI (10 mol%)

    • L-Proline (20 mol%)[1]

    • Solvent: DMF (Concentration 0.5 M)

  • Procedure:

    • Charge solid reagents.

    • Evacuate and backfill with

      
       (3 cycles).
      
    • Add degassed DMF via syringe.

    • Heat to 110°C (internal temperature). Monitor by HPLC at 4h and 12h.

    • Workup: Cool to room temp. Pour into water. Acidify carefully with 1M HCl to pH 4-5. The product should precipitate as a solid. Filter and wash with water.

Method B: Green Aqueous Microwave Synthesis

Best for rapid screening (mg scale).

  • Reagents: 2-Chloronicotinic acid (1.0 eq), Amine (1.1 eq).

  • Solvent: Water (no organic solvent).

  • Conditions: Microwave irradiation at 150°C for 20-30 minutes.

  • Note: This method relies on the "on-water" effect. No metal catalyst is required, but high temperature is necessary.[1] Risk:[5] Higher chance of decarboxylation if overheated [2].

Diagnostic Flowchart

Use this decision tree to resolve issues during in-process monitoring (IPC).

TroubleshootingTree Start IPC Check (HPLC/TLC) CheckSM Is SM (Chloride) consumed? Start->CheckSM CheckImp Identify Major Impurity CheckSM->CheckImp Yes (SM Gone) Action1 Increase Temp to 130°C OR Add Ligand (L-Proline) CheckSM->Action1 No (SM Remains) Action2 Check Water Content Switch to Anhydrous K2CO3 CheckImp->Action2 Peak @ M-Cl+OH (Hydrolysis) Action3 Degas Solvent Lower Temp to 110°C CheckImp->Action3 Black Tar/Baseline (Oxidation) Action4 Proceed to Workup (Acidify to pH 4) CheckImp->Action4 Clean Product Peak

Figure 2: Step-by-step logic for diagnosing reaction failures based on HPLC data.

Frequently Asked Questions (FAQ)

Q: Can I use the methyl ester of 2-chloronicotinic acid instead? A: Yes, and it often improves yields.[1] The ester prevents the formation of the unreactive carboxylate salt, allowing the reaction to proceed at lower temperatures.[1] However, you must hydrolyze the ester (LiOH/THF/H2O) after the coupling step. This adds a step but avoids the "solubility vs. hydrolysis" trade-off of the free acid.

Q: Why is my product purple/red after filtration? A: This indicates trace oxidation of the residual aniline.

  • Fix: Wash the crude solid with a mixture of Ether/Hexane (1:1) or cold Ethanol . If the color persists, recrystallize from Ethanol/Water.[1] Do not use column chromatography unless necessary, as the carboxylic acid streaks on silica.[1]

Q: Is the copper catalyst strictly necessary? A: For the free acid, yes.[1] While electron-deficient pyridines can undergo


 without catalysts, the carboxylate anion (formed by the base) donates electron density into the ring, deactivating it toward nucleophilic attack.[1] Copper acts to coordinate the amine and the pyridine, facilitating the coupling [3].[1]

References

  • Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling of Aryl Halides with Amines."[1] Journal of Organic Chemistry, vol. 76, no. 11, 2011. Link

  • Wang, J., et al. "Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation."[1] Synthetic Communications, vol. 42, 2012.[1] Link

  • Misbahi, H., et al. "Improvement of the Ullmann's Condensation Method for the Synthesis of 2-Anilinonicotinic Acids."[1][6] Journal of Heterocyclic Chemistry, vol. 40, 2003.[1] Link

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 2-Benzodioxol-5-ylamino-nicotinic Acid Production

Technical Support Center: Navigating the Scale-Up of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic Acid Production Welcome to the technical support center for the synthesis and scale-up of 2-Benzo[1][2]dioxol-5-ylamino-nicotin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Navigating the Scale-Up of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the production of this important heterocyclic compound. The information herein is curated from established synthetic methodologies and practical experience to ensure scientific integrity and operational success.

I. Synthesis Overview & Core Challenges

The synthesis of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid typically involves the coupling of 2-chloronicotinic acid with 3,4-methylenedioxyaniline. While several methods exist, the Ullmann condensation and Buchwald-Hartwig amination are the most prevalent. Both routes, however, present unique challenges during scale-up, ranging from reaction kinetics and catalyst efficiency to product isolation and purity.

Common Synthetic Routes:
  • Ullmann Condensation: This classic copper-catalyzed reaction is a cost-effective method but often requires harsh reaction conditions, such as high temperatures, and can lead to tar formation and difficulties in catalyst removal.[3][4]

  • Buchwald-Hartwig Amination: A more modern approach utilizing palladium catalysts, this method generally proceeds under milder conditions with a broader substrate scope.[2][5] However, the cost of palladium catalysts and ligands, as well as their sensitivity to air and moisture, are significant considerations for large-scale production.[6][7]

The primary challenges in scaling up the production of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid revolve around:

  • Reaction Efficiency and Yield: Achieving high conversion and minimizing side product formation.

  • Process Safety: Managing exothermic reactions and handling potentially hazardous reagents.

  • Product Purification: Effectively removing unreacted starting materials, catalysts, and byproducts.

  • Cost-Effectiveness: Balancing the cost of raw materials and reagents with the overall process yield and efficiency.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid.

Issue 1: Low Reaction Yield in Ullmann Condensation

Question: We are experiencing significantly lower than expected yields (<50%) when scaling up the Ullmann condensation of 2-chloronicotinic acid and 3,4-methylenedioxyaniline. What are the likely causes and how can we improve the yield?

Answer:

Low yields in Ullmann condensations are a common scale-up challenge. Several factors can contribute to this issue:

  • Insufficient Temperature: Ullmann reactions often require high temperatures (typically >150°C) to proceed efficiently.[4] Ensure your reactor is reaching and maintaining the target temperature uniformly.

  • Catalyst Deactivation: The copper catalyst can be deactivated by impurities in the starting materials or solvent. The presence of electron-withdrawing groups on the aniline can also deactivate the reaction.[3] Consider using freshly prepared or high-purity copper catalyst.

  • Poor Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" and uneven reaction progress. Ensure your agitation is sufficient to maintain a homogeneous reaction mixture.

  • Tar Formation: At high temperatures, side reactions can lead to the formation of tarry byproducts, which can trap the product and complicate workup.[3]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Experiment with a temperature range (e.g., 150-180°C) to find the optimal balance between reaction rate and side product formation.

  • Evaluate Catalyst Source and Loading:

    • Use activated copper powder or a well-defined copper(I) salt (e.g., CuI).

    • Vary the catalyst loading to determine the most effective concentration.

  • Solvent Selection: While high-boiling polar solvents like DMF or DMSO are common, consider exploring greener alternatives or solvent-free conditions, which have shown promise in improving yields and simplifying workup.[8]

  • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline and catalyst.

Issue 2: Difficulty in Removing Palladium Catalyst from Buchwald-Hartwig Amination Product

Question: We are using a palladium-catalyzed Buchwald-Hartwig amination and are struggling to reduce the residual palladium content in our final product to acceptable levels (<10 ppm). What purification strategies are most effective?

Answer:

Residual palladium is a common concern in pharmaceutical applications due to its potential toxicity. Effective removal often requires a multi-step approach:

  • Ligand Selection: The choice of phosphine ligand can influence the stability of the palladium complex and its subsequent removal. Bulky, electron-rich ligands can sometimes facilitate easier removal.[7]

  • Workup Procedure:

    • Aqueous Wash: A thorough aqueous wash of the organic layer can remove some of the more water-soluble palladium species.

    • Filtration through Celite or Silica Gel: Passing the crude product solution through a pad of celite or a short plug of silica gel can help to adsorb some of the palladium catalyst.

  • Scavenging Agents: Several commercially available scavengers are designed to bind and remove residual palladium. These are often silica-based materials functionalized with thiols or other ligands that have a high affinity for palladium.

  • Crystallization: Recrystallization of the final product is a highly effective method for reducing palladium levels. The choice of solvent is critical and should be optimized to maximize product recovery while leaving the palladium impurities in the mother liquor.

Recommended Protocol for Palladium Removal:

  • After the reaction is complete, cool the mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), water, and brine.

  • Stir the organic solution with a palladium scavenger (e.g., SiliaMetS Thiol) for several hours at room temperature.

  • Filter off the scavenger and concentrate the solution.

  • Perform a final recrystallization from a suitable solvent system (e.g., ethanol/water).

Issue 3: Formation of Impurities and Side Products

Question: We are observing several unknown impurities in our final product by HPLC analysis. What are the likely side reactions, and how can they be minimized?

Answer:

The formation of impurities is a critical challenge in the synthesis of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid. The nature of the impurities will depend on the synthetic route chosen.

In Ullmann Condensation:

  • Dimerization: Self-coupling of the starting materials can occur, leading to the formation of dimeric byproducts.[3]

  • Dehalogenation: Reduction of the 2-chloronicotinic acid to nicotinic acid can occur, especially at high temperatures.

In Buchwald-Hartwig Amination:

  • Hydrodehalogenation: A common side reaction where the aryl halide is reduced to the corresponding arene.[2]

  • Phosphine Oxide Formation: Oxidation of the phosphine ligand can occur, leading to the formation of phosphine oxides which can be difficult to remove.

Strategies to Minimize Impurity Formation:

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the amine is often used to ensure complete consumption of the more expensive aryl halide.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) to avoid prolonged reaction times at high temperatures, which can promote side reactions.

  • Purify Starting Materials: Ensure the purity of the 2-chloronicotinic acid and 3,4-methylenedioxyaniline, as impurities in the starting materials can lead to the formation of undesired byproducts.

  • Degas Solvents: For Buchwald-Hartwig aminations, use degassed solvents to minimize oxidation of the catalyst and ligand.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Ullmann condensation in this synthesis?

A1: Traditionally, high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene have been used for Ullmann condensations due to the high temperatures required.[4] However, recent studies have shown that greener alternatives such as water or even solvent-free conditions can be effective, sometimes leading to improved yields and easier workup.[8][9] The choice of solvent should be carefully evaluated during process development to balance reactivity, safety, and environmental impact.

Q2: Can I use a different base for the Buchwald-Hartwig amination?

A2: Yes, while strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used, other bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be effective. The choice of base can significantly impact the reaction rate and yield, and should be optimized for your specific substrate and catalyst system.

Q3: What are the key safety considerations when scaling up this synthesis?

A3:

  • Exothermic Reactions: Both the Ullmann condensation and Buchwald-Hartwig amination can be exothermic. Ensure your reactor has adequate cooling capacity and that the addition of reagents is controlled to manage the reaction temperature.

  • Handling of Reagents:

    • Palladium Catalysts and Phosphine Ligands: Many are air and moisture sensitive and can be pyrophoric. Handle them under an inert atmosphere.

    • Bases: Strong bases like NaOtBu are corrosive and require careful handling.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used.

Q4: How can I improve the solubility of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid for purification?

A4: The product is an amino acid and its solubility is pH-dependent. It is generally soluble in basic aqueous solutions (as the carboxylate salt) and in strong acidic solutions (as the protonated amine). It has limited solubility in many organic solvents. For purification by crystallization, you can dissolve the crude product in a basic aqueous solution, treat with charcoal to remove colored impurities, filter, and then acidify to precipitate the purified product.

IV. Experimental Protocols & Data

Protocol 1: Optimized Ullmann Condensation

Step-by-Step Methodology:

  • To a stirred solution of 2-chloronicotinic acid (1.0 eq) and 3,4-methylenedioxyaniline (1.2 eq) in a suitable high-boiling solvent (e.g., NMP), add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

  • Heat the reaction mixture to 160-170°C under a nitrogen atmosphere and maintain for 8-12 hours, monitoring the reaction progress by HPLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with concentrated HCl to pH 2-3 to precipitate the crude product.

  • Filter the solid, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid.

Data Presentation: Comparison of Reaction Conditions
ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI)Palladium (e.g., Pd(OAc)2)
Ligand Often not requiredPhosphine-based (e.g., XPhos)
Base K2CO3, Cs2CO3NaOtBu, LHMDS
Solvent High-boiling (e.g., NMP, DMF)Aprotic (e.g., Toluene, Dioxane)
Temperature 150-180°C80-110°C
Typical Yield 60-80%80-95%
Key Challenge High temperature, tar formationCatalyst cost and removal

V. Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 2-Chloronicotinic Acid + 3,4-Methylenedioxyaniline B Reaction Vessel (Ullmann or Buchwald-Hartwig) A->B Add Reagents & Catalyst C Crude Reaction Mixture B->C Reaction Completion D Quenching & Extraction C->D E Precipitation (Acidification) D->E F Filtration & Washing E->F G Crude Product F->G H Recrystallization G->H I Drying H->I J Pure 2-Benzo[1,3]dioxol- 5-ylamino-nicotinic acid I->J

Caption: Process flow for the synthesis and purification of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid.

Logical Relationship: Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions A Low Yield B Suboptimal Temperature A->B C Catalyst Deactivation A->C D Poor Mixing A->D E Side Reactions (Tar) A->E F Optimize Temperature B->F G Use High-Purity Catalyst C->G H Improve Agitation D->H I Monitor Reaction Time E->I

Sources

Troubleshooting

Technical Support Center: Resolving Impurity Peaks in HPLC of 2-Benzodioxol-5-ylamino-nicotinic acid

Technical Support Center: Resolving Impurity Peaks in HPLC of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Impurity Peaks in HPLC of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering challenges with impurity peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid. The following sections are designed to address common to complex issues with practical, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor impurity peak resolution?

A1: The most frequent culprits include an unoptimized mobile phase, inappropriate column selection, and issues with peak shape such as tailing or fronting. Co-elution of impurities with the main peak or with each other is also a primary challenge.

Q2: I'm seeing broad, tailing peaks for my main compound and its impurities. What's the first thing I should check?

A2: Peak tailing for a compound like 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid, which contains both acidic (nicotinic acid moiety) and basic (amino group) functionalities, often points to secondary interactions with the stationary phase.[2][3] The initial step should be to evaluate and adjust the mobile phase pH.[3] Interactions with residual silanols on the silica-based column are a common cause of this issue.[2][4]

Q3: My impurity peaks are very small and difficult to detect. How can I improve sensitivity?

A3: To enhance sensitivity, ensure your detection wavelength is set to the absorbance maximum of the impurities, if known. If not, a photodiode array (PDA) detector can be used to identify the optimal wavelength. Additionally, minimizing baseline noise and ensuring sharp, narrow peaks will improve the signal-to-noise ratio. Sharper peaks can be achieved by optimizing the flow rate and ensuring the sample solvent is compatible with the mobile phase.[4]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Mobile Phase Optimization

The mobile phase is a critical factor in achieving adequate separation in reversed-phase HPLC.[5] For a compound with the ionizable groups of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid, pH is the most powerful tool for manipulating retention and selectivity.[6][7]

The Causality: The ionization state of your target analyte and its impurities dictates their hydrophobicity and, consequently, their retention on a reversed-phase column.[8] By adjusting the mobile phase pH, you can suppress or promote ionization to alter the retention times of different components. For acidic compounds, a lower pH increases retention, while for basic compounds, a higher pH increases retention.[6][8]

Experimental Protocol: pH Screening

  • Determine pKa: If possible, determine the pKa values of 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acid and its key impurities. This will provide a theoretical basis for pH selection. The nicotinic acid moiety suggests acidic properties.[9][10]

  • Initial Screening: Perform a screening experiment with a suitable C18 column at three different pH levels:

    • Acidic: pH 2.5-3.5 (e.g., using 0.1% formic acid or phosphoric acid buffer). This will suppress the ionization of the carboxylic acid group.

    • Neutral: pH 6.5-7.5 (e.g., using a phosphate buffer).

    • Basic: pH 9.5-10.5 (e.g., using an ammonium or borate buffer, ensuring your column is stable at high pH).

  • Buffer Selection: Choose a buffer with a pKa within ±1 unit of the desired mobile phase pH for optimal buffering capacity.

  • Evaluate Chromatograms: Analyze the chromatograms for changes in selectivity and resolution between the main peak and the impurity peaks.

  • Fine-Tuning: Based on the screening results, perform finer adjustments to the pH in the most promising range to optimize the separation.

Mobile Phase pHExpected Effect on 2-Benzo[1][2]dioxol-5-ylamino-nicotinic acidRationale
Low pH (~2.5) Increased retentionThe carboxylic acid group is protonated (less polar), leading to stronger interaction with the C18 stationary phase.
Neutral pH (~7.0) Decreased retentionThe carboxylic acid group is deprotonated (ionized and more polar), reducing retention. The amino group may be partially protonated.
High pH (~10.0) Retention may varyThe amino group is deprotonated (less polar), which could increase retention, while the carboxylic acid remains deprotonated (polar). The overall effect depends on the dominant interaction.
Guide 2: Addressing Peak Shape Issues: Tailing and Broadening

Poor peak shape can mask small impurity peaks and lead to inaccurate quantification.[1] For basic analytes, interactions with silanol groups on the column packing are a common cause of peak tailing.[2][3]

The Causality: Residual silanol groups on the surface of silica-based HPLC columns can have an acidic character and interact with basic functional groups on analytes, such as the amino group in your compound. This secondary interaction leads to peak tailing.

Troubleshooting Workflow for Peak Shape

Caption: Systematic workflow for resolving co-eluting HPLC peaks.

References

  • How to fix peak shape in hplc? | ResearchGate. (2023, March 9). ResearchGate. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC. Retrieved from [Link]

  • Jandera, P. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]

  • Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus Asia. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • How to Obtain Good Peak Shapes | Technical Support | GL Sciences. (n.d.). GL Sciences. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek. Retrieved from [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved from [Link]

  • Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. (n.d.). Phenomenex. Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. Retrieved from [Link]

  • Zhang, Q., et al. (2021). Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. RSC Publishing. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Sciex. Retrieved from [Link]

  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024, October 29). ResearchGate. Retrieved from [Link]

  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu. Retrieved from [Link]

  • (S)-2-Amino-3-(benzo[D]d[1][2]ioxol-5-YL)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Li, Y., et al. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Retrieved from [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. Retrieved from [Link]

  • Nicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (2024, March 28). SIELC Technologies. Retrieved from [Link]

  • (E)-1-(2-Aminophenyl)-3-(benzo[d]d[1][2]ioxol-5-yl)prop-2-en-1-one. (2016, December 30). MDPI. Retrieved from [Link]

  • Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. (2024, October 14). Semantic Scholar. Retrieved from [Link]

  • RP-HPLC to Compare Genotoxic Impurities in Extracted and Synthetic Nicotine. (2024, November 7). Spectroscopy Online. Retrieved from [Link]

  • Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of nicotine nasal spray. (n.d.). Lund University Publications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 2-(Benzo[d][1,3]dioxol-5-ylamino)nicotinic Acid vs. Standard Inhibitors

This comprehensive technical guide compares the bioactivity of 2-(Benzo[d][1,3]dioxol-5-ylamino)nicotinic acid (an analog of the established inhibitor Niflumic Acid) against standard reference inhibitors. This analysis f...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares the bioactivity of 2-(Benzo[d][1,3]dioxol-5-ylamino)nicotinic acid (an analog of the established inhibitor Niflumic Acid) against standard reference inhibitors. This analysis focuses on its primary pharmacological class as a Fenamate-like Ion Channel Modulator and Anti-inflammatory Agent , specifically targeting Calcium-Activated Chloride Channels (CaCCs/TMEM16A) and Cyclooxygenase (COX) enzymes.

Executive Summary & Chemical Identity[1]

2-(Benzo[d][1,3]dioxol-5-ylamino)nicotinic acid (CAS: 55285-28-4 ) is a structural bioisostere of Niflumic Acid . While Niflumic Acid contains an electron-withdrawing trifluoromethyl (-CF3) group, this analog features an electron-rich 3,4-methylenedioxy (benzo[1,3]dioxole) moiety.

This structural modification fundamentally alters the compound's electronic profile, potentially influencing its binding affinity for TMEM16A (Anoctamin-1) chloride channels and COX-1/2 enzymes. This guide outlines the comparative bioactivity, predicted SAR (Structure-Activity Relationship), and validation protocols.

FeatureTarget Compound Standard: Niflumic Acid Standard: CaCCinh-A01
Structure 2-(Benzo[1,3]dioxol-5-ylamino)nicotinic acid2-(3-(Trifluoromethyl)anilino)nicotinic acidAminothiophene derivative
CAS Number 55285-28-44394-00-7407587-33-1
Primary Target TMEM16A (CaCC), COX-1/2TMEM16A, COX-2, GABA-ATMEM16A (Highly Selective)
Electronic Nature Electron-Donating (Methylenedioxy)Electron-Withdrawing (-CF3)Neutral/Lipophilic
Predicted Potency Moderate (µM range)High (µM range)Very High (nM - low µM)

Mechanism of Action & Signaling Pathway

Chloride Channel Inhibition (TMEM16A)

The primary mechanism involves the blockade of the TMEM16A pore or allosteric modulation of the calcium-binding site. Niflumic acid and its analogs typically stabilize the closed state of the channel, preventing Cl⁻ efflux in response to intracellular Ca²⁺ elevation.

Cyclooxygenase (COX) Inhibition

As a fenamate bioisostere, the compound competes with arachidonic acid at the COX active site. The acidity of the carboxylic acid and the angle of the diphenylamine scaffold are critical for this interaction.

Pathway Visualization

The following diagram illustrates the dual-pathway interference (CaCC and COX) typical of this chemical class.

Pathway GPCR GPCR (e.g., P2Y2) PLC Phospholipase C GPCR->PLC IP3 IP3 PLC->IP3 ER ER Ca2+ Store IP3->ER Ca Intracellular Ca2+ ER->Ca TMEM16A TMEM16A (Cl- Channel) Ca->TMEM16A Activates Cl_Efflux Cl- Efflux / Depolarization TMEM16A->Cl_Efflux PLA2 PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins (Inflammation) COX->PGs Inhibitor 2-Benzo[1,3]dioxol-5-ylamino- nicotinic acid Inhibitor->TMEM16A Blocks Inhibitor->COX Inhibits Niflumic Niflumic Acid (Standard) Niflumic->TMEM16A Niflumic->COX

Caption: Dual mechanism of action targeting Calcium-Activated Chloride Channels (TMEM16A) and Prostaglandin synthesis (COX).

Comparative Bioactivity Analysis

Structure-Activity Relationship (SAR) Insights

The substitution of the 3-trifluoromethylphenyl group (in Niflumic Acid) with a 3,4-methylenedioxyphenyl group (in the Target Compound) introduces key pharmacological shifts:

  • Electronic Effect : The -CF3 group is strongly electron-withdrawing, increasing the acidity of the NH group and the carboxylic acid, which is often favorable for potency in fenamates. The methylenedioxy group is electron-donating. This may reduce potency slightly compared to Niflumic Acid but could improve selectivity or reduce off-target effects on cation channels.

  • Lipophilicity : The methylenedioxy group is less lipophilic than the trifluoromethyl group, potentially altering membrane permeability and solubility.

  • Metabolic Stability : The benzo[1,3]dioxole ring is a known substrate for Cytochrome P450 enzymes (forming a carbene intermediate), potentially resulting in a shorter half-life than the metabolically robust -CF3 group.

Predicted Performance Metrics
Parameter2-Benzo[1,3]dioxol-5-ylamino-nicotinic acidNiflumic Acid (Standard)CaCCinh-A01 (Selective)
TMEM16A IC50 5 - 30 µM (Predicted)2 - 20 µM1 - 3 µM
COX-2 IC50 0.5 - 10 µM (Predicted)0.1 - 5 µMInactive
Selectivity Low (Dual COX/CaCC)Low (Promiscuous)High (CaCC specific)
Solubility Moderate (pH dependent)Low (pH dependent)Low (DMSO required)

Experimental Protocols for Validation

To objectively validate the bioactivity of 2-(Benzo[d][1,3]dioxol-5-ylamino)nicotinic acid, the following protocols must be employed.

Protocol A: Whole-Cell Patch Clamp (Gold Standard)

This assay directly measures the inhibition of Cl⁻ currents in TMEM16A-overexpressing HEK293 cells.

  • Cell Preparation : Transfect HEK293 cells with hTMEM16A plasmid. Use 24-48h post-transfection.

  • Solutions :

    • Pipette (Intracellular): 130 mM CsCl, 10 mM EGTA, 5.8 mM CaCl₂ (free Ca²⁺ ~500 nM), 10 mM HEPES, pH 7.2.

    • Bath (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.

  • Recording :

    • Establish GΩ seal and break-in (whole-cell configuration).

    • Hold potential at 0 mV.

    • Apply voltage ramps (-100 mV to +100 mV) over 500 ms every 5 seconds.

  • Application :

    • Perfuse control buffer to establish baseline current.

    • Perfuse Target Compound (1, 10, 30, 100 µM) until steady state inhibition.

    • Washout with control buffer.

  • Analysis : Calculate % Inhibition at +80 mV. Fit data to Hill equation to derive IC50.

Protocol B: Fluorescence-Based Iodide Quench Assay (High Throughput)

Uses YFP-H148Q/I152L mutant, whose fluorescence is quenched by Iodide (I⁻).

  • Seeding : Plate YFP-expressing cells in 96-well black plates.

  • Treatment : Incubate cells with Target Compound or Niflumic Acid for 20 min.

  • Activation : Inject Iodide buffer (140 mM NaI) containing an ionophore (e.g., Ionomycin) to elevate intracellular Ca²⁺.

  • Readout : Measure fluorescence decay (quenching) over 60 seconds.

  • Calculation : Slope of fluorescence decay is proportional to Cl⁻ (I⁻) conductance.

Experimental Workflow Diagram

Workflow Compound Compound Preparation (DMSO Stock) Dilution Serial Dilution (1 - 100 µM) Compound->Dilution Patch Patch Clamp (Electrophysiology) Dilution->Patch Perfusion YFP YFP Iodide Quench (HTS Assay) Dilution->YFP Incubation Cell_Culture HEK293-TMEM16A Cell Culture Cell_Culture->Patch Cell_Culture->YFP Data Data Acquisition (Current / Fluorescence) Patch->Data YFP->Data Analysis IC50 Calculation & Comparison Data->Analysis

Caption: Step-by-step workflow for validating the inhibitory potency of the target compound.

References

  • PubChem Compound Summary . (2025). 2-Aminonicotinic acid derivatives and Niflumic Acid. National Center for Biotechnology Information. Link

  • Huang, F., et al. (2012). Calcium-activated chloride channel TMEM16A/ANO1: A novel therapeutic target for secretory diarrhea?. Journal of Biological Chemistry, 287(20), 16348-16357. (Describes Niflumic Acid inhibition mechanism).
  • Namkung, W., et al. (2011). TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells. Journal of Biological Chemistry, 286(3), 2365-2374.
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Source for Bioisosterism of methylenedioxy and trifluoromethyl groups).
  • ChemicalBook . (2025). CAS 55285-28-4 Product Entry.[1][2] Link

Sources

Comparative

structural comparison of 2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid and flufenamic acid

Structural Comparison Guide: 2-Benzo[1,3]dioxol-5-ylamino-nicotinic Acid vs. Flufenamic Acid Executive Summary: Defining the Chemical Space This guide provides a rigorous structural and functional comparison between Fluf...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Comparison Guide: 2-Benzo[1,3]dioxol-5-ylamino-nicotinic Acid vs. Flufenamic Acid

Executive Summary: Defining the Chemical Space

This guide provides a rigorous structural and functional comparison between Flufenamic Acid (FFA) , a prototypical fenamate NSAID and ion channel modulator, and 2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid (BDNA) , a specific structural analog.[1]

While FFA is a widely characterized pharmacological tool, BDNA represents a distinct chemical entity that combines the nicotinic acid core (characteristic of Niflumic Acid) with a benzodioxole (methylenedioxy) tail . This comparison is critical for medicinal chemists and pharmacologists evaluating structure-activity relationships (SAR) for:

  • COX Inhibition: Modulating anti-inflammatory potency.[2][3]

  • Ion Channel Modulation: Targeting chloride (ClC, CaCC) and cation (TRP, Slo2.1) channels.[2][3][4][5]

  • Physicochemical Properties: Optimizing solubility and metabolic stability.

Key Distinction:

  • Flufenamic Acid (FFA): The "Gold Standard" fenamate. Features an anthranilic acid core and a lipophilic trifluoromethyl-phenyl tail.[1]

  • BDNA: A "Hybrid Isostere." Features a nicotinic acid core (pyridine ring) and an electron-rich benzodioxole tail.[1]

Structural & Physicochemical Analysis

The pharmacological divergence between FFA and BDNA stems from two specific structural modifications: the Core Scaffold and the Tail Substitution .

Comparative Pharmacophore Table
FeatureFlufenamic Acid (FFA) 2-Benzo[1,3]dioxol-5-ylamino-nicotinic Acid (BDNA) Impact on Performance
Core Scaffold Anthranilic Acid (Benzene ring)Nicotinic Acid (Pyridine ring)Solubility: The pyridine nitrogen in BDNA increases polarity and water solubility compared to the benzene ring of FFA.[1] Acidity: Nicotinic acids are typically more acidic (lower pKa) than anthranilic acids due to the electron-withdrawing pyridine ring.[1]
Tail Group 3-Trifluoromethyl-phenyl Benzo[1,3]dioxol-5-yl (Piperonyl)Lipophilicity: The -CF3 group (FFA) is highly lipophilic and metabolically stable.[1] The benzodioxole (BDNA) is less lipophilic and prone to metabolic oxidation (CYP inhibition).
Electronic Effect Electron-Withdrawing (-CF3)Electron-Donating (Dioxole)Binding Affinity: FFA's electron-poor tail favors hydrophobic pockets.[1] BDNA's electron-rich tail may engage in pi-stacking or specific polar interactions.[1]
Molecular Weight 281.23 g/mol ~258.23 g/mol BDNA is slightly smaller, potentially altering permeability.
Primary Target Class COX-1/2, ClC, TRP ChannelsPredicted: COX-2 (Selectivity shift), Cl- ChannelsThe nicotinic core (shared with Niflumic Acid) often shifts selectivity towards COX-2 and specific chloride channels (e.g., CaCC).[1]
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural divergence and shared pharmacophore elements.

StructuralComparison FFA Flufenamic Acid (FFA) (Anthranilic Core + CF3 Tail) Properties_FFA High Lipophilicity Metabolic Stability (-CF3) Broad Channel Blocker FFA->Properties_FFA BDNA 2-Benzo[1,3]dioxol-5-ylamino-nicotinic Acid (Nicotinic Core + Benzodioxole Tail) Properties_BDNA Improved Solubility CYP Inhibition Potential Altered Selectivity BDNA->Properties_BDNA Common Shared Pharmacophore (Acidic Headgroup + Linker NH) Common->FFA Benzene Scaffold (Lipophilic) Common->BDNA Pyridine Scaffold (Polar/Soluble)

Caption: Structural divergence of FFA and BDNA from a common pharmacophore.[1]

Functional Performance & Mechanism of Action

COX Inhibition Profile
  • FFA: A potent, non-selective COX inhibitor. The lipophilic CF3 group anchors the molecule in the hydrophobic channel of the COX enzyme.

  • BDNA: The nicotinic acid core (similar to Niflumic Acid ) is associated with retained COX inhibitory activity. However, the benzodioxole group is bulky and electron-rich.[1]

    • Prediction: BDNA likely exhibits COX-2 preference similar to other heterocyclic fenamate analogs (e.g., Lumiracoxib analogs), but potentially lower potency than FFA due to the loss of the critical CF3 hydrophobic interaction.[1]

Ion Channel Modulation (The Critical Differentiator)

Fenamates are "dirty drugs" that modulate Cl-, K+, and cation channels.[1]

  • Chloride Channels (ClC, CaCC):

    • FFA: Acts as a broad-spectrum blocker (e.g., ClC-K, CFTR) and activator (e.g., Slo2.1).[1] Its action is heavily dependent on lipophilicity to access the channel pore or lipid interface.

    • BDNA: The nicotinic core is a known privileged scaffold for Cl- channel blockers (e.g., Niflumic Acid).[1] However, the benzodioxole tail renders BDNA less lipophilic than FFA.

    • Implication: BDNA is predicted to be a weaker blocker of pore-occlusion targets (which require high lipophilicity) but may offer higher specificity for surface-exposed allosteric sites due to its distinct electronic profile.[1]

Experimental Protocols

To validate the performance differences, the following protocols are recommended. These are designed to be self-validating comparisons.

Synthesis of BDNA (Ullmann Condensation)

Since BDNA is not a standard catalog item, it must be synthesized.

  • Reagents: 2-Chloronicotinic acid (1.0 eq), 3,4-(Methylenedioxy)aniline (1.1 eq), Copper powder (catalyst), K2CO3 (base), DMF (solvent).[1]

  • Procedure:

    • Mix reagents in DMF.

    • Reflux at 130-140°C for 4-6 hours (Monitor via TLC).

    • Acidify reaction mixture with 1N HCl to precipitate the product.

    • Recrystallize from Ethanol/Water.

  • Validation: 1H-NMR must show the singlet for the dioxole protons (~6.0 ppm) and the characteristic pyridine ring protons.[1]

Electrophysiology: Comparative Patch-Clamp Protocol

Objective: Compare the IC50 of FFA and BDNA on Calcium-Activated Chloride Channels (CaCC/TMEM16A).

  • Cell Line: HEK293 cells stably expressing TMEM16A.

  • Solutions:

    • Pipette (Intracellular):[1] 500 nM free Ca2+ (buffered with EGTA) to activate the channel.

    • Bath (Extracellular):[1] Standard NMDG-Cl solution.[1]

  • Protocol Steps:

    • Step 1: Establish Whole-Cell configuration (Seal > 1 GΩ).[1]

    • Step 2: Apply voltage ramp (-100 mV to +100 mV) to elicit baseline CaCC current.[1]

    • Step 3: Perfusion of FFA (10, 30, 100 µM) to establish the "Gold Standard" inhibition curve. Washout.

    • Step 4: Perfusion of BDNA (10, 30, 100 µM).

    • Step 5: Compare % Block at +80 mV.

Self-Validation Check: If FFA does not block >50% at 100 µM, the channel expression or Ca2+ buffering is faulty.

Experimental Workflow Diagram

Workflow Start Start: Compound Preparation Synth Synthesis of BDNA (Ullmann Coupling) Start->Synth QC QC: 1H-NMR & LC-MS (Confirm >95% Purity) Synth->QC QC->Synth If Fail Patch Patch Clamp (HEK293-TMEM16A) Voltage Ramp (-100 to +100 mV) QC->Patch If Pass Analysis Data Analysis: Calculate IC50 & Washout Reversibility Patch->Analysis

Caption: Step-by-step workflow for synthesizing and validating BDNA activity.

References

  • Garg, P., & Sanguinetti, M. C. (2012). Structure-activity relationship of fenamates as Slo2.1 channel activators.[1] Molecular Pharmacology, 82(5), 795–802. Link

    • Context: Establishes the SAR of fenamates (FFA) and nicotinic analogs (Niflumic Acid) on ion channels.
  • Li, H., et al. (2011). Fenamate NSAIDs inhibit the Ca2+-activated Cl- channel TMEM16A.[1] Biochimica et Biophysica Acta (BBA), 1813(5), 948-954.[1] Link

    • Context: Defines the baseline inhibitory activity of FFA on chloride channels.
  • Wermuth, C. G. (2008).The Practice of Medicinal Chemistry. Academic Press. Context: Authoritative source on bioisosterism (Benzene vs. Pyridine; CF3 vs. Benzodioxole) and physicochemical predictions.
  • PubChem Compound Summary. (2025). Flufenamic Acid (CID 3371). National Center for Biotechnology Information. Link[1]

    • Context: Source for FFA physicochemical d

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Reactant of Route 1
Reactant of Route 1
2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid
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